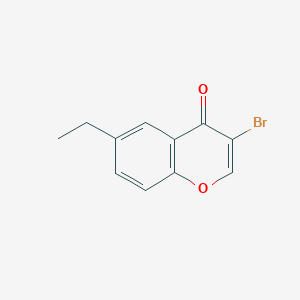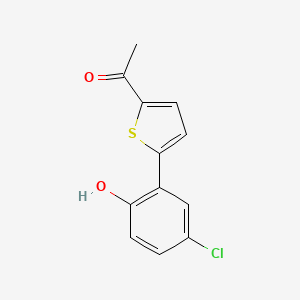
2-Chloro-3-imidazol-1-ylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-imidazol-1-ylnaphthalene-1,4-dione is a complex organic compound that features a naphthalene core substituted with a chloro group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-imidazol-1-ylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for its application in large-scale manufacturing.
化学反応の分析
Types of Reactions: 2-Chloro-3-imidazol-1-ylnaphthalene-1,4-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.
科学的研究の応用
2-Chloro-3-imidazol-1-ylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, including dyes and catalysts
作用機序
The mechanism of action of 2-Chloro-3-imidazol-1-ylnaphthalene-1,4-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The chloro group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
2-Chloro-1,4-naphthoquinone: Similar in structure but lacks the imidazole ring.
3-Imidazol-1-ylnaphthalene-1,4-dione: Similar but without the chloro substitution.
2-Chloro-3-imidazol-1-ylbenzene-1,4-dione: A benzene analogue with similar functional groups.
Uniqueness: 2-Chloro-3-imidazol-1-ylnaphthalene-1,4-dione is unique due to the combination of its chloro and imidazole substituents on a naphthalene core. This unique structure imparts specific chemical and biological properties that are not observed in its analogues .
特性
CAS番号 |
22295-52-9 |
|---|---|
分子式 |
C13H7ClN2O2 |
分子量 |
258.66 g/mol |
IUPAC名 |
2-chloro-3-imidazol-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H7ClN2O2/c14-10-11(16-6-5-15-7-16)13(18)9-4-2-1-3-8(9)12(10)17/h1-7H |
InChIキー |
FFQBRIRVEADZSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




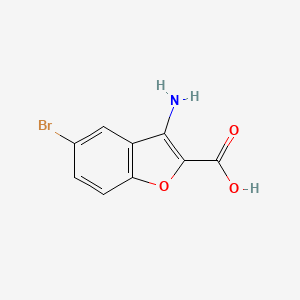

![tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11859695.png)
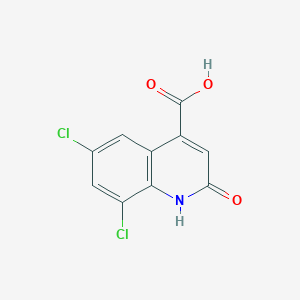
![3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11859701.png)
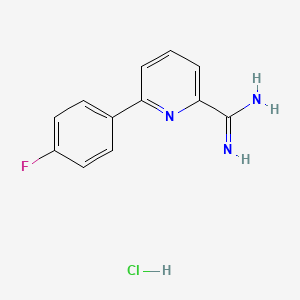
![N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B11859711.png)

